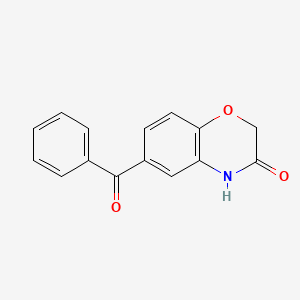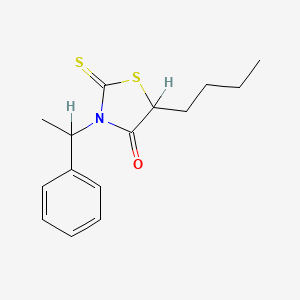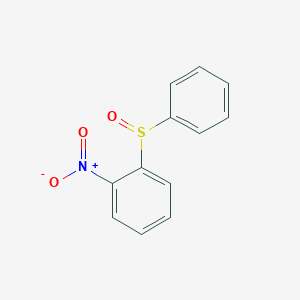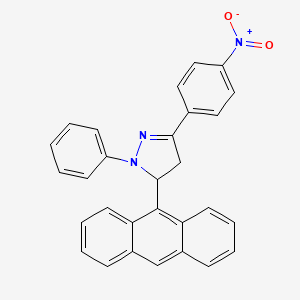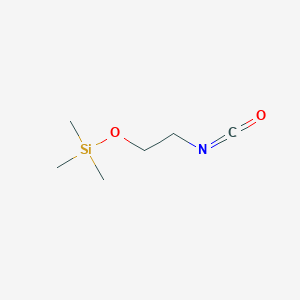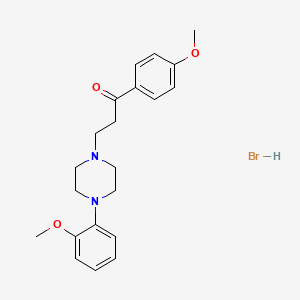
Propiophenone, 4'-methoxy-3-(4-(o-methoxyphenyl)-1-piperazinyl)-, monohydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propiophenone, 4’-methoxy-3-(4-(o-methoxyphenyl)-1-piperazinyl)-, monohydrobromide is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a propiophenone backbone substituted with methoxy and piperazinyl groups. The monohydrobromide form indicates the presence of a hydrobromide salt, which can influence its solubility and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Propiophenone, 4’-methoxy-3-(4-(o-methoxyphenyl)-1-piperazinyl)-, monohydrobromide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Propiophenone Backbone: This can be achieved through a Friedel-Crafts acylation reaction, where an aromatic compound is acylated using an acyl chloride in the presence of a Lewis acid catalyst.
Introduction of Methoxy Groups: Methoxy groups can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
Attachment of the Piperazinyl Group: The piperazinyl group can be introduced through nucleophilic substitution reactions, where a piperazine derivative reacts with the intermediate compound.
Formation of the Hydrobromide Salt: The final step involves the reaction of the compound with hydrobromic acid to form the monohydrobromide salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
化学反応の分析
Types of Reactions
Propiophenone, 4’-methoxy-3-(4-(o-methoxyphenyl)-1-piperazinyl)-, monohydrobromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazinyl group, where nucleophiles such as amines or thiols can replace existing substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
科学的研究の応用
Propiophenone, 4’-methoxy-3-(4-(o-methoxyphenyl)-1-piperazinyl)-, monohydrobromide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex organic compounds.
作用機序
The mechanism of action of Propiophenone, 4’-methoxy-3-(4-(o-methoxyphenyl)-1-piperazinyl)-, monohydrobromide involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The presence of methoxy and piperazinyl groups can influence its binding affinity and specificity, contributing to its unique pharmacological profile.
類似化合物との比較
Similar Compounds
Propiophenone: A simpler analog without the methoxy and piperazinyl groups.
4-Methoxypropiophenone: Contains a methoxy group but lacks the piperazinyl substitution.
1-(4-Methoxyphenyl)piperazine: Contains the piperazinyl group but lacks the propiophenone backbone.
Uniqueness
Propiophenone, 4’-methoxy-3-(4-(o-methoxyphenyl)-1-piperazinyl)-, monohydrobromide is unique due to the combination of its structural features, which confer distinct chemical and biological properties
特性
CAS番号 |
23771-31-5 |
|---|---|
分子式 |
C21H27BrN2O3 |
分子量 |
435.4 g/mol |
IUPAC名 |
1-(4-methoxyphenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-one;hydrobromide |
InChI |
InChI=1S/C21H26N2O3.BrH/c1-25-18-9-7-17(8-10-18)20(24)11-12-22-13-15-23(16-14-22)19-5-3-4-6-21(19)26-2;/h3-10H,11-16H2,1-2H3;1H |
InChIキー |
FCWCDSXETASRTL-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C(=O)CCN2CCN(CC2)C3=CC=CC=C3OC.Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl N-[8-(4-chloroanilino)-3-methyl-pyrido[2,3-b]pyrazin-6-yl]carbamate](/img/structure/B14703024.png)
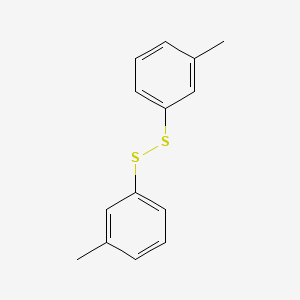
![[4-(Methanesulfonyl)butoxy]benzene](/img/structure/B14703047.png)
